3-(4-Chloro-2-fluorophenyl)pentan-3-ol
Description
3-(4-Chloro-2-fluorophenyl)pentan-3-ol is a tertiary alcohol characterized by a pentan-3-ol backbone substituted at the central carbon with a 4-chloro-2-fluorophenyl group. For instance, compounds with the 4-chloro-2-fluorophenyl moiety are frequently utilized in pharmaceuticals and agrochemicals due to their bioactivity and stability.
Properties
Molecular Formula |
C11H14ClFO |
|---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
3-(4-chloro-2-fluorophenyl)pentan-3-ol |
InChI |
InChI=1S/C11H14ClFO/c1-3-11(14,4-2)9-6-5-8(12)7-10(9)13/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
WAHUPAROGYDHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=C(C=C(C=C1)Cl)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) Paclobutrazol (1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol)
- Structure : Shares the pentan-3-ol core but includes a triazole ring and dimethyl groups at C4. The phenyl group is substituted with chlorine at the para position, lacking fluorine .
- Applications : A plant growth regulator banned in some regions due to contamination risks in cannabis production .
- Toxicity : Degrades into hydrazine, a hazardous compound, raising toxicological concerns .
(b) NSC777205 (3-(4-Chloro-2-fluorophenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione)
- Structure : Retains the 4-chloro-2-fluorophenyl group but replaces the alcohol with a benzooxazine-dione heterocycle .
- Drug-Likeness : Complies with Lipinski’s rules; exhibits high blood-brain barrier (BBB) permeability (2-fold higher than its methoxy derivative, NSC777207) .
- Synthesis : Derived from salicylic acid and aniline precursors via condensation and cyclization .
(c) Azoxystrobin (3-(4-Chloro-2-fluorophenyl)-6-(2,6-dichloro-4-methoxyphenoxy)-3-methoxyacrylate)
- Structure: Contains the 4-chloro-2-fluorophenyl group but features a methoxyacrylate chain and additional dichlorophenoxy substituents .
- Applications : A fungicide regulated in mango, papaya, and palm oil with residue limits (e.g., 8 ppm in mango) .
- Analytical Methods : Quantified via GC-NPD or HPLC-UV .
Functional Group Analogs
(a) 4-Chloro-3-Methylphenol (C₇H₇ClO)
- Structure: A simpler phenolic compound with chlorine and methyl substituents, lacking the fluorophenyl and alcohol groups .
- Applications : Used as a pharmaceutical-grade antiseptic .
- Physicochemical Properties : Lower molecular weight (142.58 g/mol) and higher volatility compared to the target compound.
Comparative Analysis of Key Properties
Key Findings and Implications
Structural Impact on Bioactivity: The 4-chloro-2-fluorophenyl group enhances stability and interaction with biological targets across applications (e.g., NSC777205 in oncology, Azoxystrobin in agriculture) . Alcohol vs.
Toxicity Profiles :
- Paclobutrazol’s triazole group introduces significant toxicity risks, whereas the absence of such moieties in the target compound suggests a safer profile .
- NSC777205’s in silico BBB permeability (2-fold higher than NSC777207) highlights the role of substituents in CNS targeting .
Regulatory Considerations :
- Azoxystrobin’s regulated residues underscore the importance of monitoring environmental and food safety for halogenated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
